2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
Description
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a heterocyclic compound featuring a fused naphthoquinone-triazole core with a benzylideneamino substituent at position 2. The naphtho[2,3-d][1,2,3]triazole-4,9-dione scaffold combines a redox-active 1,4-naphthoquinone moiety with a 1,2,3-triazole ring, enabling dual functionality in biological systems. This compound has garnered attention for its role as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes critical in cancer immune evasion by promoting tryptophan catabolism . Structural studies highlight that the benzylideneamino group enhances binding affinity to the heme-containing active sites of IDO1/TDO, achieving nanomolar inhibitory potency (e.g., IC₅₀ = 12 nM for IDO1) .
Properties
Molecular Formula |
C17H10N4O2 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
2-[(E)-benzylideneamino]benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C17H10N4O2/c22-16-12-8-4-5-9-13(12)17(23)15-14(16)19-21(20-15)18-10-11-6-2-1-3-7-11/h1-10H/b18-10+ |
InChI Key |
PIAFRFLNEYAEQW-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves a metal-free domino [3+2] cycloaddition reaction. This method is advantageous due to its mild reaction conditions, good atom economy, and eco-friendly characteristics. The key steps include:
Starting Materials: Easily available starting materials such as naphthoquinone and azides.
Reaction Conditions: The reaction is carried out under mild conditions, often at room temperature, without the need for metal catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and scalability of the metal-free cycloaddition reaction suggest potential for industrial application. The use of readily available starting materials and mild conditions aligns with industrial goals of cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphtho[2,3-d][1,2,3]triazole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions include various substituted naphtho[2,3-d][1,2,3]triazole derivatives, each with potential unique properties and applications.
Scientific Research Applications
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which 2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis in cells.
ROS Production: The compound induces the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Molecular Interactions: The compound forms hydrogen bonds and hydrophobic interactions with its targets, stabilizing the inhibitory complexes.
Comparison with Similar Compounds
Naphtho[2,3-d]thiazole-4,9-dione Derivatives
- Core Structure : Replaces the triazole ring with a thiazole.
- Key Examples :
- 5a–e : Substituents include benzylamine (5a), morpholine (5b), and 4-methylpiperazine (5e) at position 2 of the thiazole.
- Biological Activity: Antimicrobial Effects: 5c (thiomorpholine) and 5e (4-methylpiperazine) exhibit potent activity against Staphylococcus aureus (MIC = 4–8 µg/mL) and methicillin-resistant S. aureus (MRSA) . Mechanism: Disrupts bacterial membrane integrity via ROS generation from the naphthoquinone moiety .
- Photophysical Properties : Fluorescence emission >600 nm in polar solvents due to extended π-conjugation .
1-Aryl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione Derivatives
- Core Structure : Substitution at position 1 (aryl groups) instead of position 2.
- Key Examples :
- Biological Activity: Anticancer Effects: Suppresses tumor growth in melanoma and breast cancer models by reversing immunosuppressive kynurenine pathways .
- SAR Insight: Aryl groups at position 1 improve metabolic stability but reduce solubility compared to benzylideneamino derivatives .
Functional Group Modifications
Oxime Derivatives
- Structure : Replaces a carbonyl group with an oxime moiety (e.g., 1-R-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 4-oxime).
- Biological Activity: Retains cytotoxicity (IC₅₀ = 0.2–1.5 µM against colon adenocarcinoma) while reducing cardiotoxicity by minimizing free radical generation .
- Mechanism : Forms stable DNA intercalation complexes, inducing apoptosis .
Bifunctional Triazole Derivatives
- Structure : Combines triazole-4,9-dione with ROS-inducing groups.
- Example : Bifunctional inhibitors targeting dihydroorotate dehydrogenase (DHODH) and inducing ROS (e.g., IC₅₀ = 0.8 µM for DHODH) .
- Mechanism : Dual inhibition of pyrimidine synthesis and oxidative stress amplifies antitumor efficacy .
Comparative Data Table
Key Structure-Activity Relationship (SAR) Insights
Core Heterocycle: Triazole vs. Thiazole: Triazole derivatives target immunomodulatory enzymes (IDO1/TDO), while thiazole analogues excel in antimicrobial applications .
Substituent Position: Position 2 (benzylideneamino) enhances IDO1/TDO affinity, whereas position 1 (aryl) improves pharmacokinetic stability .
Functional Groups: Oxime modifications reduce quinone-related toxicity . Nitrogen-containing heterocycles (e.g., piperazine) in thiazole derivatives amplify fluorescence and antibacterial potency .
Biological Activity
2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential as an antimalarial agent and its inhibitory effects on various biological pathways.
Chemical Structure and Properties
The compound belongs to the naphthoquinone family and features a triazole moiety, which is known for enhancing biological activity. The structure can be represented as follows:
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds derived from 1,2,3-triazole and naphthoquinone. For instance, derivatives of 2-amino-1,4-naphthoquinones containing triazole rings were synthesized and evaluated for their activity against Plasmodium falciparum, a causative agent of malaria. In vitro assays indicated that some derivatives exhibited IC50 values in the submicromolar range (as low as 0.8 μM), demonstrating potent antimalarial activity with low cytotoxicity against mammalian cell lines (HepG2 and Vero) .
Inhibition of Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO)
The compound has also been investigated for its ability to inhibit IDO1 and TDO, enzymes involved in the kynurenine pathway that mediates immune suppression in cancer. Structure-activity relationship studies revealed that certain derivatives of naphtho[2,3-d][1,2,3]triazole-4,9-dione displayed significant inhibitory activities against these targets. For example, one derivative demonstrated an IC50 value indicating potent inhibition .
Case Study 1: Antimalarial Evaluation
In a study focused on the synthesis of triazole-containing naphthoquinones, researchers evaluated their efficacy against P. falciparum using both in vitro and in vivo models. The results indicated that specific compounds led to significant reductions in parasitemia levels in murine models while exhibiting minimal toxicity .
Case Study 2: Cancer Therapeutics
Another investigation explored the dual inhibition of IDO1 and TDO by derivatives of naphtho[2,3-d][1,2,3]triazole-4,9-dione. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards these enzymes . The findings suggest that these compounds could serve as promising candidates for cancer immunotherapy.
Table 1: Biological Activity Summary
| Compound | Target | IC50 (μM) | Cytotoxicity (HepG2) | Cytotoxicity (Vero) |
|---|---|---|---|---|
| 1-Amino-1-naphthoquinone | P. falciparum | 0.8 | >100 | >100 |
| Naphtho[2,3-d][1,2,3]triazole-4,9-dione | IDO1/TDO | Varies | Low | Low |
| Benzylidene derivative | IDO1/TDO | <5 | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
